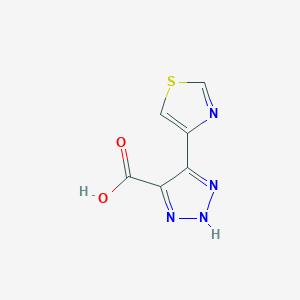
4-(4-Thiazolyl)-1H-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The presence of both thiazole and triazole moieties in a single compound makes it a versatile scaffold for the development of new drugs and other biologically active agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the reaction of 4-amino-1,2,3-triazole with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Applications De Recherche Scientifique
5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as sensors and catalysts .
Mécanisme D'action
The mechanism of action of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole .
Uniqueness
The uniqueness of 5-(1,3-thiazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid lies in its combined thiazole and triazole moieties, which provide a versatile scaffold for the development of new drugs and biologically active agents. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these rings .
Propriétés
Formule moléculaire |
C6H4N4O2S |
|---|---|
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
5-(1,3-thiazol-4-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2S/c11-6(12)5-4(8-10-9-5)3-1-13-2-7-3/h1-2H,(H,11,12)(H,8,9,10) |
Clé InChI |
SZKPQIDFOXHLCU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C2=NNN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)


